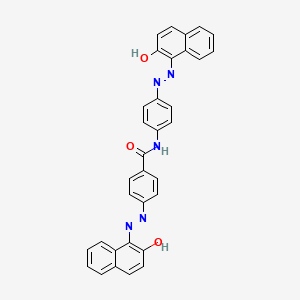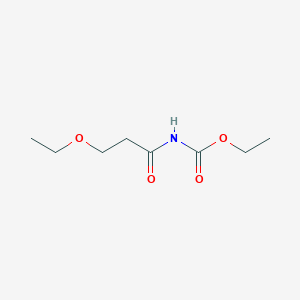
Ethyl (3-ethoxypropanoyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-ethoxypropanoyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (3-ethoxypropanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 3-ethoxypropanoic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions: Ethyl (3-ethoxypropanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids.
Reduction: Reduction can produce primary alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted carbamates.
科学研究应用
Ethyl (3-ethoxypropanoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.
作用机制
The mechanism of action of ethyl (3-ethoxypropanoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to altered enzyme activity. This inhibition can affect various biochemical pathways and cellular processes.
相似化合物的比较
- Methyl carbamate
- Propyl carbamate
- Ethyl carbamate
Comparison: Ethyl (3-ethoxypropanoyl)carbamate is unique due to its specific ethoxypropanoyl group, which imparts distinct chemical properties compared to other carbamates
属性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
ethyl N-(3-ethoxypropanoyl)carbamate |
InChI |
InChI=1S/C8H15NO4/c1-3-12-6-5-7(10)9-8(11)13-4-2/h3-6H2,1-2H3,(H,9,10,11) |
InChI 键 |
GZNODBXZDHKIQA-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC(=O)NC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


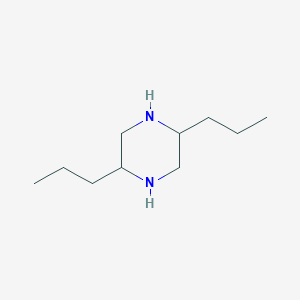
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
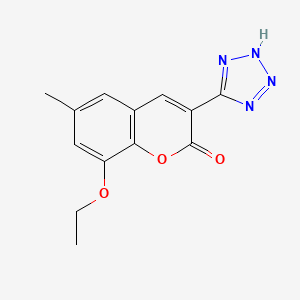


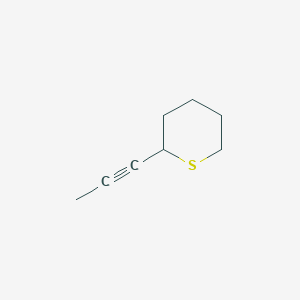
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
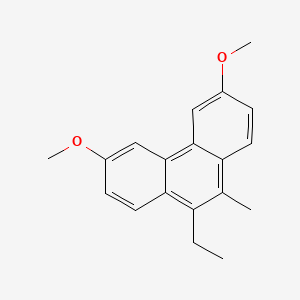
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
